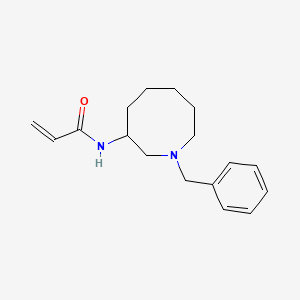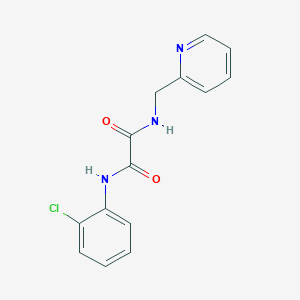
N-(1-Benzylazocan-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzylazocan-3-yl)prop-2-enamide, also known as BAPA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. BAPA is a type of azocane, which is a class of compounds that contain a six-membered ring with two nitrogen atoms.
Wirkmechanismus
N-(1-Benzylazocan-3-yl)prop-2-enamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties by inhibiting the activity of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1-Benzylazocan-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce inflammation. N-(1-Benzylazocan-3-yl)prop-2-enamide has also been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1-Benzylazocan-3-yl)prop-2-enamide is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. One of the limitations of N-(1-Benzylazocan-3-yl)prop-2-enamide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(1-Benzylazocan-3-yl)prop-2-enamide. One area of interest is in the development of new cancer treatments based on N-(1-Benzylazocan-3-yl)prop-2-enamide. Another area of interest is in the development of new anti-inflammatory drugs based on N-(1-Benzylazocan-3-yl)prop-2-enamide. There is also potential for N-(1-Benzylazocan-3-yl)prop-2-enamide to be used in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of N-(1-Benzylazocan-3-yl)prop-2-enamide and its potential applications in various fields of scientific research.
Synthesemethoden
N-(1-Benzylazocan-3-yl)prop-2-enamide can be synthesized by the reaction of 3-azidomethyl-1-benzylazocane with propargylamine. The reaction takes place in the presence of a copper catalyst and a reducing agent such as sodium ascorbate. The product is obtained in good yield and high purity.
Wissenschaftliche Forschungsanwendungen
N-(1-Benzylazocan-3-yl)prop-2-enamide has potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. N-(1-Benzylazocan-3-yl)prop-2-enamide has been shown to have anti-cancer properties, which makes it a promising candidate for the development of new cancer treatments. N-(1-Benzylazocan-3-yl)prop-2-enamide has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(1-benzylazocan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-2-17(20)18-16-11-7-4-8-12-19(14-16)13-15-9-5-3-6-10-15/h2-3,5-6,9-10,16H,1,4,7-8,11-14H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOFVZRQWYSCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzylazocan-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-N-(4-methylphenyl)-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2452337.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2452344.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2452345.png)
![2,6-dichloro-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pyridine-3-sulfonamide](/img/structure/B2452346.png)


![1-(3-chloro-4-methylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2452350.png)


![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2452357.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2452359.png)
